molecular formula C10H11FN2O3 B2627408 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid CAS No. 933684-05-0

3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid

Cat. No. B2627408
CAS RN: 933684-05-0
M. Wt: 226.207
InChI Key: SRWWGOPPQAFXKR-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of effects on brain function and behavior.

Scientific Research Applications

Biochemical Activity and Anti-HCV Potential

Research on related compounds, such as fluorophenylamino derivatives, has shown significant biochemical activity. For instance, new triorganotin(IV) complexes with a general formula incorporating fluorophenylamido propanoic acid were synthesized and demonstrated to have anti-HCV activity. These compounds were found to bind to DNA, suggesting an intercalative mode of interactions, and showed potential as anti-HCV agents based on their biological activity in vitro and in quantitative analysis using the serum of HCV patients (Shah et al., 2016).

Antidepressant Drug Synthesis

The compound has also been utilized in the synthesis of chiral intermediates for antidepressant drugs. Research on Saccharomyces cerevisiae reductase has led to the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting the compound's role in developing antidepressant medication (Choi et al., 2010).

Antibacterial and Antioxidant Properties

Further investigations into derivatives of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine revealed that these compounds exhibit high antibacterial activity. Such findings suggest the potential use of these derivatives in developing new antibacterial agents (Arutyunyan et al., 2012).

Renewable Building Blocks for Material Science

In materials science, phloretic acid, a related compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach presents an alternative to phenolation of aliphatic hydroxyls, aiming for sustainable material development (Trejo-Machin et al., 2017).

Analgesic Modulators

New series of derivatives designed as modulators for the Transient receptor potential vanilloid 1 (TRPV1) have been synthesized, indicating the role of such compounds in developing analgesic medications. These derivatives have shown promising in vitro and in vivo analgesic activity, underscoring their potential therapeutic applications (Liu et al., 2018).

properties

IUPAC Name

3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-7-4-2-1-3-6(7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWWGOPPQAFXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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